molecular formula C21H15N3O2 B2470032 3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide CAS No. 1797981-32-8

3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide

Cat. No. B2470032
CAS RN: 1797981-32-8
M. Wt: 341.37
InChI Key: CAFCOYLBWUWHMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide, also known as PQAQ, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is a type of benzamide that has a pyridine and quinoline ring attached to it.

Scientific Research Applications

Synthesis and Antibacterial Activity
3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide and its derivatives have been explored for their potential antibacterial activities. For instance, novel pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, which share structural similarities, were synthesized and showed significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. This underscores the potential of such compounds in the development of new antibacterial agents (Tahere Hosseyni Largani et al., 2017).

Chemical Synthesis Techniques
Research into the synthesis methods of compounds related to this compound, such as N-(3-pyridyl)-benzamidines, has provided insights into the chemical reactions involving lithiated β-aminoazines with nitriles. These synthesis techniques highlight the compound's relevance in facilitating novel organic synthesis methods (A. D. Redhouse et al., 1992).

Antimicrobial Screening
Another study on 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties, related structurally to this compound, showed these compounds possess excellent yields and significant in vitro antibacterial activity. This indicates their potential as antimicrobial agents (M. Idrees et al., 2020).

Sustainable Synthesis of Heterocycles
The environmentally benign synthesis of quinolines and pyrimidines, which this compound is a part of, using manganese PNP pincer complexes, represents a sustainable approach to the synthesis of these important heterocyclic compounds. This method emphasizes efficiency and environmental friendliness in chemical synthesis (Matthias Mastalir et al., 2016).

Fluorescent Chemosensor Development
Research into fluorescent chemosensors for metal ions has led to the synthesis of compounds like 2-(2-oxo-2-(quinolin-8-ylamino)ethoxy)-N-(pyridine-2-ylmethyl) benzamide, which exhibit excellent selectivity and sensitivity for Zn(2+) over other cations. This demonstrates the utility of this compound derivatives in developing tools for metal ion detection (Pengxuan Li et al., 2014).

properties

IUPAC Name

3-pyridin-2-yloxy-N-quinolin-8-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2/c25-21(24-18-10-4-6-15-8-5-13-23-20(15)18)16-7-3-9-17(14-16)26-19-11-1-2-12-22-19/h1-14H,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFCOYLBWUWHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.